4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2h-pyran-4-ol
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Overview
Description
4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C13H17F2NO2 It is a derivative of tetrahydropyran and contains a difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 2,3-difluorobenzylamine with a suitable tetrahydropyran derivative. One common method involves the use of tetrahydro-2H-pyran-4-ol as a starting material, which is reacted with 2,3-difluorobenzylamine under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The difluorobenzyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyran ring provides structural stability and can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A similar compound with an amino group instead of the difluorobenzyl group.
Tetrahydro-2H-pyran-4-ol: The parent compound without the amino and difluorobenzyl substitutions.
Uniqueness
4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the difluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug development and other applications .
Properties
Molecular Formula |
C13H17F2NO2 |
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Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-[[(2,3-difluorophenyl)methylamino]methyl]oxan-4-ol |
InChI |
InChI=1S/C13H17F2NO2/c14-11-3-1-2-10(12(11)15)8-16-9-13(17)4-6-18-7-5-13/h1-3,16-17H,4-9H2 |
InChI Key |
JGSUWJPWRJRCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNCC2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
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